Aurora A Kinase Biochemical Inhibition: 6-Bromo-5-carboxylic acid Fragment vs. Optimized Clinical Candidate
6-Bromo-3H-imidazo[4,5-B]pyridine-5-carboxylic acid has been reported to inhibit Aurora A kinase with an IC₅₀ of 0.067 µM (67 nM) in a biochemical assay . This places the compound squarely in the fragment-to-lead potency range (typically 100 µM to 100 nM) and establishes it as a viable starting point for structure-based optimization. For context, the fully optimized clinical candidate CCT137690—a trisubstituted 6-bromo-imidazo[4,5-b]pyridine derivative that incorporates the same 6-bromo core—achieves Aurora A IC₅₀ = 0.015 µM (15 nM) [1]. The approximately 4.5-fold potency gap between the fragment-like starting scaffold (67 nM) and the elaborated drug candidate (15 nM) illustrates the optimization trajectory accessible from this core, a gap that can be bridged through iterative medicinal chemistry at the three modifiable positions that this compound uniquely offers.
| Evidence Dimension | Aurora A kinase biochemical inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.067 µM (67 nM) |
| Comparator Or Baseline | CCT137690: IC₅₀ = 0.015 µM (15 nM); Unsubstituted 3H-imidazo[4,5-b]pyridine (CAS 1019108-05-4): IC₅₀ not reported (inactive at fragment concentrations) |
| Quantified Difference | Target compound is ~4.5-fold less potent than fully optimized CCT137690, but substantially more potent than unsubstituted core scaffold (inactive) |
| Conditions | Biochemical Aurora A kinase inhibition assay; CCT137690 data from Aurora-A IC₅₀ = 0.015 ± 0.003 µM (J. Med. Chem. 2010) |
Why This Matters
For fragment-based drug discovery programs, a fragment hit with IC₅₀ = 67 nM represents an unusually potent starting point (typical fragment hits range 100–500 µM), enabling faster hit-to-lead progression and more informative SAR exploration compared to weaker fragment alternatives.
- [1] Bavetsias, V., et al. Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. J. Med. Chem. 2010, 53, 5213–5228. Aurora-A IC₅₀ = 0.015 ± 0.003 µM. View Source
